

Introduction to Size Exclusion Chromatography and Sephadex G-150

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Compound of Interest

Compound Name: SEPHADEX G-150

Cat. No.: B1170174

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Size Exclusion Chromatography (SEC), also known as gel filtration, is a chromatographic technique that separates molecules based on their hydrodynamic volume.[1][2] The stationary phase consists of a porous gel matrix, typically packed into a column.[1][3] When a sample containing a mixture of molecules is passed through the column, larger molecules that cannot enter the pores of the gel beads are excluded and travel through the interstitial space, eluting first.[3][4] Smaller molecules can diffuse into the pores, increasing their path length and causing them to elute later.[1][3] Consequently, molecules are separated in order of decreasing molecular size.[1]

Sephadex is a gel filtration medium made from cross-linked dextran.[5] The degree of cross-linking determines the pore size and thus the fractionation range of the gel.[3][5] **Sephadex G-150** is specifically designed for the separation of high molecular weight proteins and other biopolymers, filling a niche for macromolecules that could not be effectively resolved by earlier Sephadex types with smaller pores.[3]

Core Properties of Sephadex G-150

Sephadex G-150 is available in different particle sizes, which directly impacts its separation performance. The key specifications for **Sephadex G-150** and its high-resolution variant, **Sephadex G-150 Superfine**, are summarized below. Note that while these products have been pivotal in biochemical separations, some grades have been discontinued by the original manufacturer but may still be available from various suppliers.[6][7]

Property	Sephadex G-150	Sephadex G-150 Superfine
Fractionation Range (Globular Proteins)	5,000 – 300,000 Da[3][6][8][9]	5,000 – 150,000 Da[6]
Fractionation Range (Dextrans)	1,000 – 150,000 Da[3][6]	1,000 – 150,000 Da[6]
Approx. Dry Bead Diameter	40 – 120 μm [6][8]	20 – 50 μm [6]
Approx. Bed Volume	20 – 30 mL/g dry powder[6][8]	18 – 22 mL/g dry powder[6]

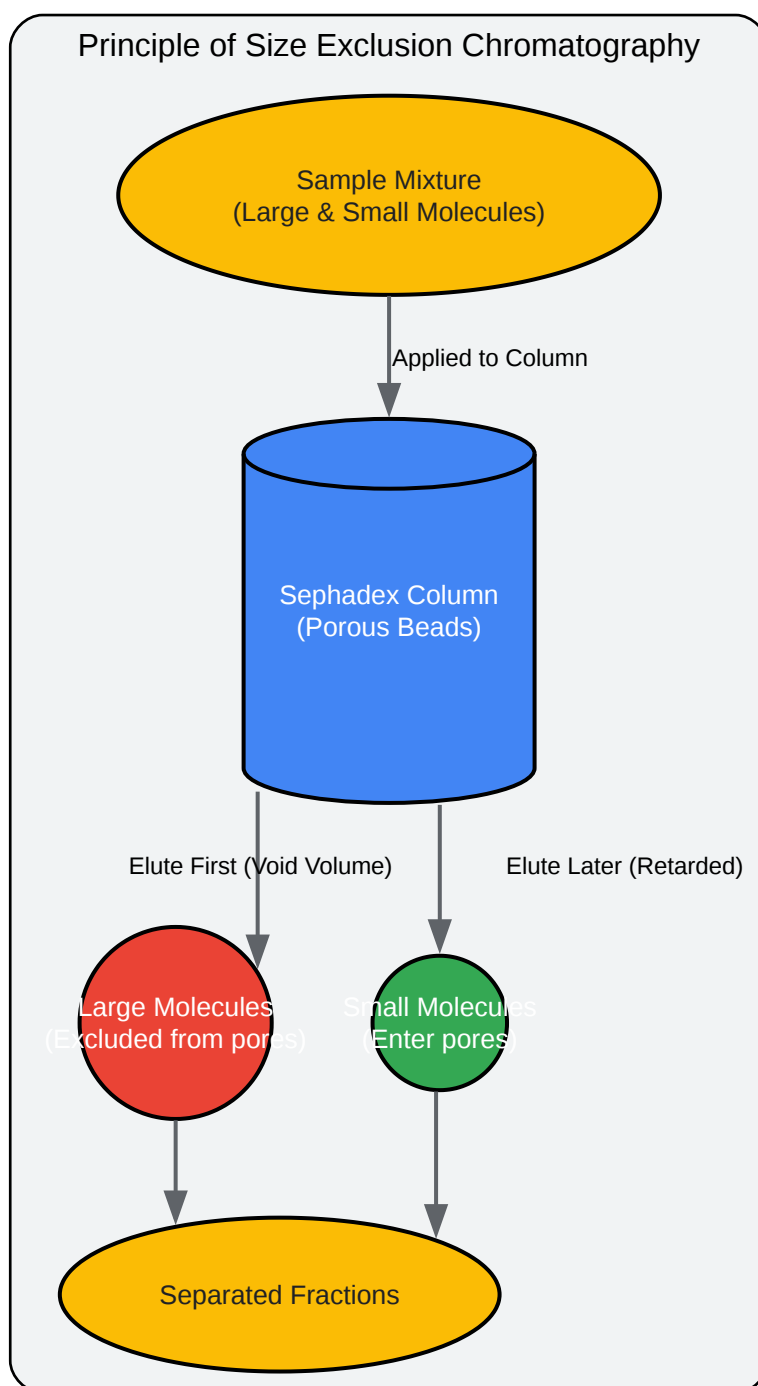
The Critical Role of Bead Size in Resolution

In size exclusion chromatography, resolution is a measure of the ability to separate two distinct molecular species. The size of the gel beads is a primary factor influencing this separation efficiency.[1][2]

The fundamental principle is that smaller, more uniform beads result in higher resolution.[2][10] This is due to several interconnected factors:

- **Reduced Peak Broadening:** Smaller particles pack more uniformly, creating a more homogenous column bed.[10] This minimizes the different paths the molecules can take through the column (a phenomenon known as eddy diffusion), leading to narrower, sharper peaks.
- **Improved Mass Transfer:** The distance over which molecules need to diffuse to enter and exit the pores is shorter with smaller beads. This facilitates a more rapid equilibrium between the mobile and stationary phases, reducing band broadening and improving separation.

Sephadex G-150, with a bead size of 40-120 μm , provides good general-purpose separation.[6][8] For applications demanding higher purity and the separation of closely sized molecules, **Sephadex G-150 Superfine** (20-50 μm) is the superior choice, as its smaller particle size is specifically designed to enhance resolution.[6] However, a significant trade-off for higher resolution is a lower achievable flow rate, as smaller particles create higher back pressure.[2]



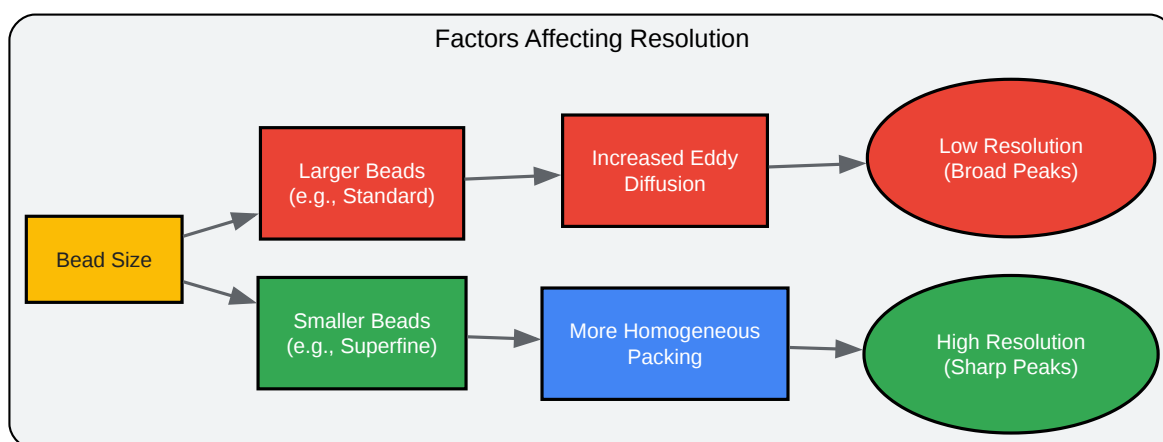
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Caption: Principle of Size Exclusion Chromatography.

Other Factors Influencing Resolution

While bead size is critical, achieving optimal resolution requires careful consideration of several other experimental parameters.

- **Column Dimensions:** Resolution increases with column length, as a longer column provides more opportunities for separation.^{[1][4][11][12]} However, this also increases run time and back pressure.^[11] Wider columns increase the sample capacity but can sometimes lead to decreased resolution if not packed perfectly.^{[1][4]}
- **Column Packing:** A well-packed, homogenous column bed is paramount.^[3] Poor packing can lead to channeling, uneven flow, peak broadening, and a significant loss of resolution.^[1]
- **Flow Rate:** Moderate flow rates generally provide the best resolution.^[1] If the flow rate is too high, molecules may not have sufficient time to interact with the pores, leading to incomplete separation. Conversely, a very slow flow rate can increase the effects of diffusion, causing peaks to broaden.
- **Sample Volume & Concentration:** For high-resolution fractionation, the applied sample volume should be a small fraction of the total column volume, typically between 1% and 5%.^{[1][3][13]} Overloading the column with a large sample volume will cause significant peak broadening and loss of resolution.^{[4][11]} High sample concentration can increase viscosity, which can distort the flow pattern and impair separation.^[14]



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Caption: Relationship between bead size and resolution.

Experimental Protocols

Protocol 1: Gel Preparation and Swelling

Sephadex is supplied as a dry powder and must be fully hydrated before use.[\[6\]](#)

- **Calculate Required Amount:** Determine the amount of dry Sephadex powder needed based on the desired bed volume and the approximate swelled volume per gram (see table above).[\[6\]](#)
- **Hydration:** Add the dry powder to a volume of buffer (e.g., phosphate-buffered saline with 150 mM NaCl to prevent ionic interactions) that is at least 30% greater than the final desired slurry volume.[\[6\]](#)[\[14\]](#)
- **Swelling:** Allow the gel to swell. For **Sephadex G-150**, this takes approximately 72 hours at room temperature.[\[8\]](#) The process can be accelerated by heating in a boiling water bath for about 5 hours, but the gel must be cooled to room temperature before packing.[\[6\]](#) Avoid using magnetic stirrers as they can fracture the beads.[\[15\]](#)
- **Fines Removal:** After swelling, allow the gel to settle and carefully decant and discard any fine particles from the supernatant. This step is crucial for achieving good flow properties.
- **Slurry Preparation:** Adjust the final slurry concentration with buffer to approximately 75% settled gel.[\[6\]](#) Degas the slurry under vacuum to remove dissolved air, which can form bubbles in the column.[\[6\]](#)

Protocol 2: Column Packing

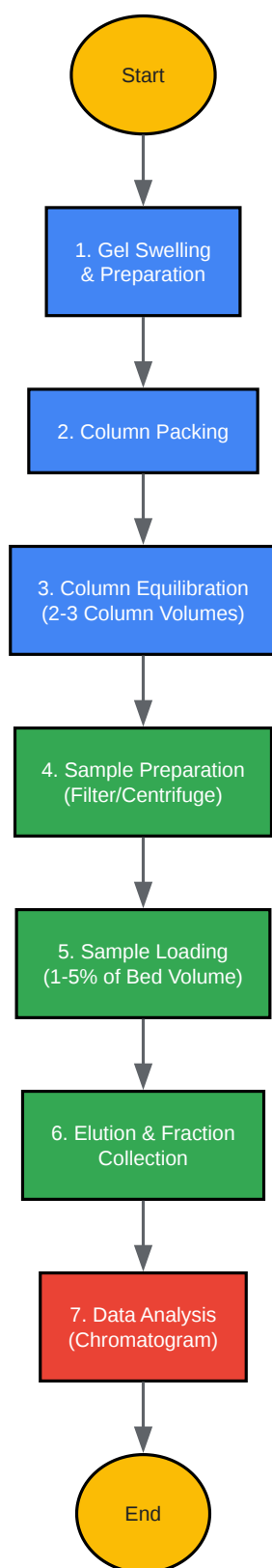
A well-packed column is essential for high performance.[\[3\]](#)

- **Column Preparation:** Mount the column vertically. Ensure the bottom filter is wetted and there is no air trapped in the outlet tubing.
- **Pouring the Slurry:** Pour the prepared Sephadex slurry into the column in a single, continuous motion to prevent layering.[\[3\]](#)[\[6\]](#) Use a packing reservoir for longer columns to ensure the entire slurry can be added at once.

- **Bed Settling:** Open the column outlet and allow the gel to pack under gravity or by using a pump at a flow rate slightly higher than the intended operational flow rate. Do not exceed the maximum pressure rating for the gel (0.036 bar for G-150).[\[6\]](#)
- **Equilibration:** Once a stable bed height is achieved, pass at least 2-3 column volumes of the running buffer through the column to fully equilibrate and stabilize the packed bed. The bed should not shrink or swell further.

Protocol 3: Sample Application and Elution

- **Sample Preparation:** The sample should be fully dissolved in the running buffer.[\[14\]](#) Centrifuge or filter the sample (0.45 μm filter) to remove any particulate matter that could clog the column.[\[16\]](#)
- **Column Equilibration Check:** Allow the buffer in the column to drain just to the top of the gel bed. Do not allow the bed to run dry.[\[15\]](#)
- **Sample Loading:** Carefully apply the prepared sample to the top of the gel bed.[\[15\]](#) For high-resolution fractionation, the sample volume should be 1-5% of the total bed volume.[\[3\]](#)[\[13\]](#)
- **Elution:** Once the sample has fully entered the gel bed, gently add running buffer to the top of the column and connect the column to a buffer reservoir or pump.
- **Fraction Collection:** Begin collecting fractions immediately after starting the elution. Monitor the eluate using a UV detector (at 280 nm for proteins) to generate a chromatogram.
- **Molecular Weight Estimation:** The elution volume (V_e) of unknown proteins can be used to estimate their molecular weight by comparing them to a calibration curve generated from protein standards of known molecular weight run under identical conditions.[\[13\]](#)



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Caption: Experimental workflow for **Sephadex G-150**.

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